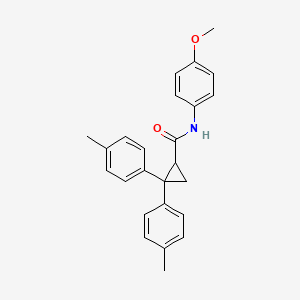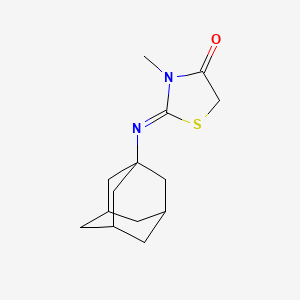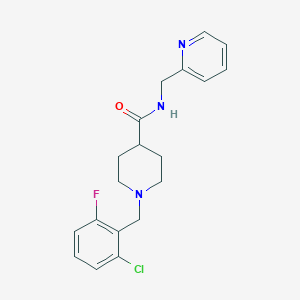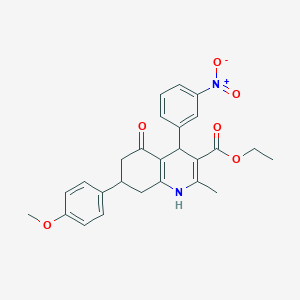
N-(4-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide, commonly known as BMPC, is a cyclopropane derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. BMPC is a white crystalline solid that has been synthesized through various methods, including the reaction of 4-methoxybenzaldehyde and 4-methylbenzylmagnesium bromide, followed by reaction with cyclopropanecarboxylic acid chloride.
Mechanism of Action
The exact mechanism of action of BMPC is not fully understood. However, studies have suggested that BMPC exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase-2 (COX-2). BMPC has also been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Moreover, BMPC has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
BMPC has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. Moreover, BMPC has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. BMPC has also been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain. However, further studies are needed to fully understand the biochemical and physiological effects of BMPC.
Advantages and Limitations for Lab Experiments
BMPC has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high purity. Moreover, BMPC exhibits potent anti-inflammatory, analgesic, anticancer, and neuroprotective effects, making it a potential candidate for the treatment of various diseases. However, the limitations of BMPC include its relatively high cost of synthesis and limited availability.
Future Directions
There are several future directions for BMPC research. Firstly, further studies are needed to fully understand the mechanism of action of BMPC. Secondly, studies are needed to investigate the potential therapeutic applications of BMPC in various disease models. Thirdly, the development of more efficient and cost-effective methods for the synthesis of BMPC is needed to increase its availability. Fourthly, the development of BMPC derivatives with improved pharmacological properties is needed to enhance its therapeutic potential.
Conclusion:
In conclusion, BMPC is a cyclopropane derivative that exhibits potent anti-inflammatory, analgesic, anticancer, and neuroprotective effects. BMPC can be synthesized through various methods, and its potential therapeutic applications have been extensively studied. Further research is needed to fully understand the mechanism of action of BMPC and to investigate its potential therapeutic applications in various disease models.
Synthesis Methods
BMPC can be synthesized through various methods, including the reaction of 4-methoxybenzaldehyde and 4-methylbenzylmagnesium bromide, followed by reaction with cyclopropanecarboxylic acid chloride. Another method involves the reaction of 4-methoxybenzaldehyde and 4-methylbenzylamine, followed by reaction with bromoacetyl bromide and cyclopropanecarboxylic acid. Both methods have been reported to yield high purity BMPC.
Scientific Research Applications
BMPC has been extensively studied for its potential therapeutic applications. Studies have shown that BMPC exhibits potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders. BMPC has also been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. Moreover, BMPC has been shown to possess neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-17-4-8-19(9-5-17)25(20-10-6-18(2)7-11-20)16-23(25)24(27)26-21-12-14-22(28-3)15-13-21/h4-15,23H,16H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHQSRNPYMBDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenol](/img/structure/B4995515.png)
![5-[(3-carboxyacryloyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4995521.png)

![4-[3-(4-bromophenyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4995527.png)
![4-[(2,4-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4995533.png)

![4-bromo-2-methoxy-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B4995551.png)
![1-{3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indol-1-yl}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B4995561.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]piperidin-4-yl}methyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B4995580.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-methylcyclohexanamine](/img/structure/B4995588.png)

![6-(1-azocanylcarbonyl)-5-{[4-(2-pyrazinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B4995613.png)
![2,2,3,3-tetrafluoropropyl 5-[(2-methylphenyl)amino]-5-oxopentanoate](/img/structure/B4995615.png)